(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
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Description
Molecular Structure Analysis
The molecular formula of FMA is C14H15NO4. The InChI Key is UQUGDNAXZDZUON-SNAWJCMRSA-N. The molecular structure of FMA involves a C–N triple bond as indicated by a C7–N1 distance of 1.149 (3) Å . The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .Scientific Research Applications
Mitigation of Acrylamide and Furan in Food
Industrially Applicable Strategies for Mitigating Acrylamide, Furan, and 5-Hydroxymethylfurfural in Food : Research has highlighted the toxicity of acrylamide and furanic compounds, identifying them as "possibly carcinogenic to humans." Studies have focused on their metabolism, toxicity, and the mechanisms of their formation. To reduce their levels in food, interventions such as using asparaginase and thermal input reduction techniques (e.g., low temperature-long time dehydration; dielectric heating), and vacuum treatment to remove already formed compounds have been suggested (Anese et al., 2013).
Acrylamide Derivatives for Drug Delivery
Facile, Controlled, Room-Temperature RAFT Polymerization of N-isopropylacrylamide : Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. This research reports conditions facilitating controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, highlighting the potential for precise polymer production useful in biomedical applications (Convertine et al., 2004).
Reduction of Furan and Acrylamide in Foods
Effectiveness of Ionizing Radiation in Reducing Furan and Acrylamide Levels in Foods : Investigating the potential of ionizing radiation to reduce levels of thermally induced furan and acrylamide in various foods, this study found that low doses of irradiation effectively destroyed furan and acrylamide in water, with significant but less effective reductions in real food samples. The findings suggest a possible method for reducing these contaminants in food processing (Fan & Maštovská, 2006).
Coronavirus Helicase Inhibition
A Novel Chemical Compound for Inhibition of SARS Coronavirus Helicase : A study identified a novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that suppresses the enzymatic activities of SARS coronavirus helicase, suggesting its potential utility in developing inhibitors against SARS coronavirus (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-13(12-3-2-7-19-12)9-15-14(16)5-4-11-6-8-18-10-11/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGDNAXZDZUON-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide |
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